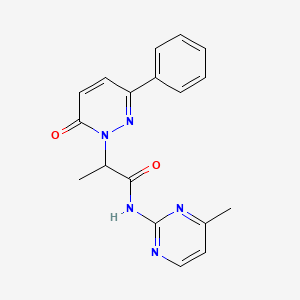
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPP is a pyridazinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth, apoptosis, and inflammation. N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has also been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins, which makes it a useful tool for studying the molecular mechanisms involved in various biological processes. However, one limitation of using N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential toxicity and side effects. One potential area of research is the use of N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the use of N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to determine the safety and toxicity of N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide in various experimental settings.
Méthodes De Synthèse
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can be synthesized through various methods, including the reaction of 4-methyl-2-aminopyrimidine with 6-oxo-3-phenylpyridazine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. Another method involves the reaction of 4-methyl-2-aminopyrimidine with 6-oxo-3-phenylpyridazine-1-carboxylic acid, followed by the addition of acetic anhydride and hydrochloric acid.
Applications De Recherche Scientifique
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and inflammation. N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-10-11-19-18(20-12)21-17(25)13(2)23-16(24)9-8-15(22-23)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEADPZMXWCSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyrimidin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)
![N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2591937.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591939.png)

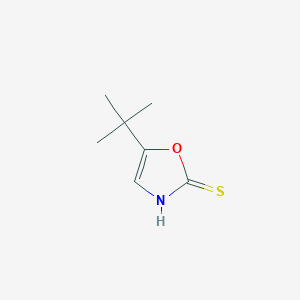
![2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2591943.png)
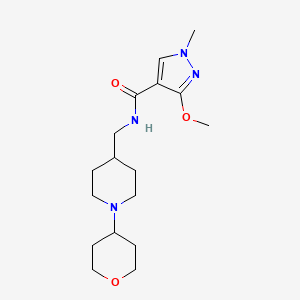
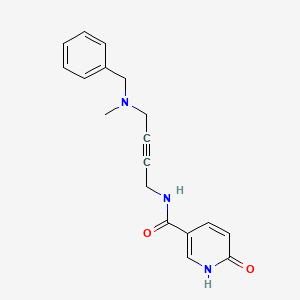
![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)
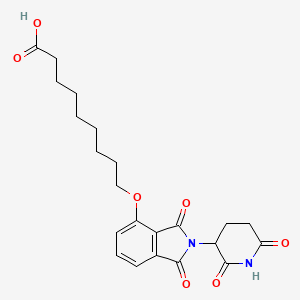


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2591954.png)
![7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2591957.png)